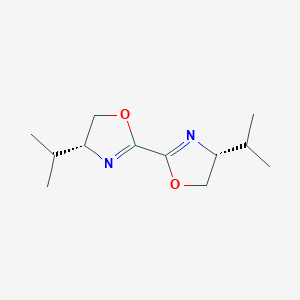

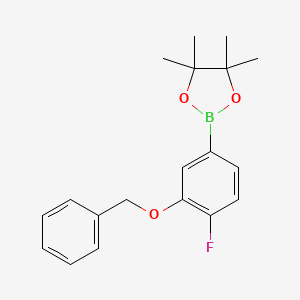

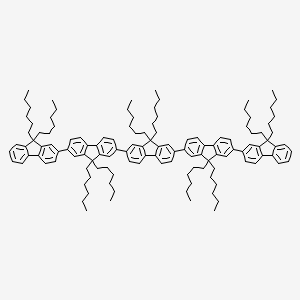

![molecular formula C25H27N3 B6319321 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine CAS No. 226721-91-1](/img/structure/B6319321.png)

2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine is a tridentate ligand known for its coordination chemistry with transition metals. This compound is particularly significant in the field of catalysis, where it forms complexes with metals such as iron and cobalt, which are used in various polymerization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 3,5-dimethylaniline in the presence of a catalyst such as formic acid. The reaction is usually carried out in methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine undergoes various chemical reactions, including:

Coordination Reactions: Forms complexes with transition metals like iron and cobalt.

Polymerization Catalysis: Acts as a ligand in catalysts for ethylene polymerization.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts such as iron(II) chloride or cobalt(II) chloride in the presence of co-catalysts like methylaluminoxane (MAO) or trimethylaluminum (TMA).

Polymerization Catalysis: The reaction conditions often include temperatures around 35°C and specific ratios of co-catalysts to achieve desired polymer properties.

Major Products

Coordination Complexes: Formation of stable metal-ligand complexes.

Scientific Research Applications

2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine has diverse applications in scientific research:

Catalysis: Used as a ligand in catalysts for polymerization reactions, particularly ethylene polymerization.

Coordination Chemistry: Forms complexes with various metals, which are studied for their magnetic, biological, and catalytic properties.

Material Science: Investigated for its potential in creating new materials with unique properties, such as molecular magnets.

Mechanism of Action

The mechanism of action for 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine primarily involves its role as a ligand in coordination complexes. The compound coordinates with metal centers through its nitrogen atoms, forming stable complexes that can act as catalysts. In polymerization reactions, these complexes facilitate the polymerization process by activating the monomer and propagating the polymer chain .

Comparison with Similar Compounds

Similar Compounds

2,6-Bis-[1-(phenylimino)ethyl]pyridine: Similar structure but with phenyl groups instead of 3,5-dimethylphenyl groups.

2,6-Bis(imino)pyridyl Complexes: A broader class of compounds with various substituents on the imino groups.

Uniqueness

2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine is unique due to its specific substituents, which can influence the electronic properties and steric effects in its coordination complexes. This uniqueness can lead to different catalytic activities and selectivities compared to other similar compounds .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-[6-[N-(3,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3/c1-16-10-17(2)13-22(12-16)26-20(5)24-8-7-9-25(28-24)21(6)27-23-14-18(3)11-19(4)15-23/h7-15H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVXLZHRKFUVDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=C(C)C2=NC(=CC=C2)C(=NC3=CC(=CC(=C3)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

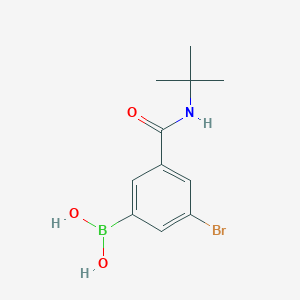

![[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester](/img/structure/B6319247.png)

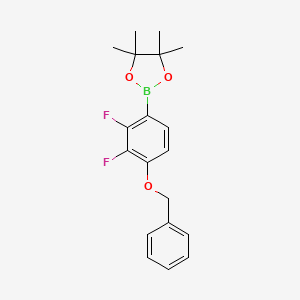

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)

![Benzo[b]thiophen-2-ylzinc bromide](/img/structure/B6319288.png)

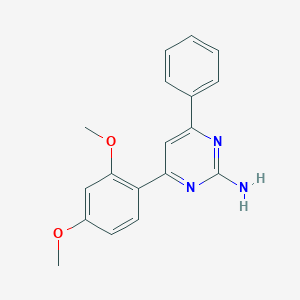

![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)